N-Octyl(oxyethylene)(3)ethanol

Beschreibung

Evolution of Research on Ethoxylated Surfactants

The journey of ethoxylated surfactants began with the pioneering work of Conrad Schöller and Max Wittwer at IG Farben in the 1930s. wikipedia.org Their research laid the foundation for the production of non-ionic surfactants through the ethoxylation of fatty organic substances containing at least one reactive hydrogen. frontiersin.org This process involves the chemical reaction where ethylene (B1197577) oxide is added to a substrate, typically an alcohol or phenol, to create an alcohol ethoxylate. wikipedia.org

Initially, the production of these surfactants was carried out in stirred jacketed reactors. frontiersin.org However, the drive for increased safety, productivity, and selectivity has led to the development of more advanced reactor technologies. frontiersin.org Modern industrial ethoxylation is primarily performed on fatty alcohols, which are converted into fatty alcohol ethoxylates (FAEs), a common form of nonionic surfactant. wikipedia.org The reaction is highly exothermic and requires careful temperature control to prevent thermal runaway. wikipedia.org

Over the years, research has focused on optimizing the ethoxylation process and understanding the structure-property relationships of these surfactants. For example, the degree of ethoxylation, or the number of ethylene oxide units in the hydrophilic head group, significantly influences the surfactant's properties and performance. acs.orgnih.gov This has led to the development of a wide array of ethoxylated surfactants with tailored properties for specific applications.

Structural Framework and Amphiphilic Characteristics in Scientific Contexts

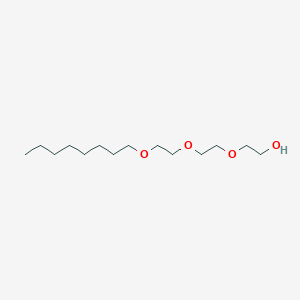

Triethylene glycol monooctyl ether, also known as C8E3, possesses a distinct molecular structure that underpins its functionality as a surfactant. scbt.comtargetmol.com Its chemical formula is C₁₄H₃₀O₄, and it has a molecular weight of 262.39 g/mol . scbt.comglentham.com The molecule consists of two main parts: a hydrophobic (water-repelling) octyl tail and a hydrophilic (water-attracting) head composed of three repeating ethylene glycol units. wikipedia.orgscbt.com This dual nature, termed amphiphilicity, is the defining characteristic of surfactants.

The amphiphilic nature of triethylene glycol monooctyl ether drives its self-assembly in aqueous solutions. wikipedia.org Below a certain concentration, the surfactant molecules exist individually in the solution. wikipedia.org However, as the concentration increases and reaches a critical point known as the critical micelle concentration (CMC), the molecules begin to aggregate into spherical structures called micelles. wikipedia.orgkruss-scientific.com In these micelles, the hydrophobic tails are oriented towards the center, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding water molecules. wikipedia.org The CMC is a crucial parameter that indicates the efficiency of a surfactant; for triethylene glycol monooctyl ether, the CMC is approximately 7.5 mM. stevenabbott.co.uk

The table below summarizes some of the key physicochemical properties of Triethylene Glycol Monooctyl Ether.

| Property | Value |

| Molecular Formula | C₁₄H₃₀O₄ scbt.comglentham.com |

| Molecular Weight | 262.39 g/mol scbt.comglentham.com |

| Alternate Names | C8E3, Octyl triethylene glycol ether, Octyltriglycol scbt.com |

| Critical Micelle Concentration (CMC) | 7.5 mM stevenabbott.co.uk |

| Appearance | Clear, colorless liquid e-scapebio.com |

Current Paradigms in Triethylene Glycol Monooctyl Ether Research

Current research on triethylene glycol monooctyl ether is multifaceted, exploring its fundamental properties and its application in various scientific and industrial fields. One significant area of investigation is its use in the solubilization of membrane proteins. scbt.comtargetmol.commedchemexpress.com Due to their amphipathic nature, membrane proteins are notoriously difficult to study in their native state. The surfactant properties of triethylene glycol monooctyl ether allow it to disrupt the lipid bilayer and form mixed micelles with the membrane proteins, effectively extracting them from the membrane while preserving their structure and function.

Another active area of research involves understanding the interactions of triethylene glycol monooctyl ether with other molecules, such as polymers and other surfactants. These studies are crucial for formulating complex systems with tailored properties for applications in areas like drug delivery, personal care products, and enhanced oil recovery.

Furthermore, there is a growing trend towards the use of sustainable and environmentally friendly production methods for surfactants. archivemarketresearch.com Research is being conducted to develop greener synthesis routes for ethoxylated surfactants, reducing their environmental impact.

Scope and Significance for Advanced Materials and Biological Systems

The unique properties of triethylene glycol monooctyl ether make it a valuable tool in the development of advanced materials and the study of biological systems.

Advanced Materials:

In materials science, this surfactant is utilized in the synthesis of nanoparticles. For instance, it has been used as a solvent in the thermal decomposition method for creating superparamagnetic iron oxide nanoparticles. sigmaaldrich.com The surfactant can control the size and shape of the nanoparticles by forming micelles that act as templates or by stabilizing the newly formed particles to prevent aggregation.

Triethylene glycol and its derivatives are also employed as plasticizers for vinyl polymers and in the formulation of UV-curable resins. wikipedia.orglabsaco.com Their ability to modify the physical properties of polymers makes them important additives in the manufacturing of various plastic materials.

Biological Systems:

The primary significance of triethylene glycol monooctyl ether in biological research lies in its ability to solubilize membrane proteins, as previously mentioned. targetmol.commedchemexpress.comchemsrc.com This has been instrumental in advancing our understanding of the structure and function of these vital cellular components, which are involved in numerous physiological processes and are major drug targets.

Furthermore, the interaction of ethoxylated surfactants with biological membranes and proteins is a subject of intense study. acs.orgnih.gov Understanding how these surfactants affect the integrity and function of cells is crucial for their safe and effective use in pharmaceutical and biomedical applications. For example, research on the interaction between ethoxylated polysorbate surfactants and the protein hydrophobin has shown that the degree of ethoxylation influences the self-assembly at interfaces, which has implications for drug delivery systems and biocompatible coatings. acs.orgnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(2-octoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O4/c1-2-3-4-5-6-7-9-16-11-13-18-14-12-17-10-8-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVLVYLYOMHUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172926 | |

| Record name | N-Octyl(oxyethylene)(3)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19327-38-9 | |

| Record name | N-Octyl(oxyethylene)(3)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octyl(oxyethylene)(3)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Kinetics of Triethylene Glycol Monooctyl Ether

Alkoxylation Pathways: Octanol (B41247) and Ethylene (B1197577) Oxide Reactivity

Catalytic Systems and Efficiency in Etherification Processes

The choice of catalyst is critical as it influences the reaction rate, byproduct formation, and the molecular weight distribution of the final product. nih.govresearchgate.net Catalysts for this process can be broadly categorized as basic, acidic, or heterogeneous.

Basic Catalysts: Conventional homogeneous basic catalysts, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are widely used in industrial applications. wikipedia.orgcore.ac.uk They function by deprotonating the alcohol to form a more nucleophilic alkoxide, which then attacks the ethylene oxide ring. core.ac.uk While effective in promoting the reaction, these catalysts typically result in a broad distribution of ethoxylated products. acs.org In continuous microreactor systems studying octanol ethoxylation, potassium octanoate (B1194180) has been used effectively. frontiersin.org

Acidic Catalysts: Lewis acids like boron trifluoride (BF₃) and antimony tetrachloride (SbCl₄) can also catalyze the ethoxylation. acs.org The mechanism involves the activation of the ethylene oxide ring through coordination with the acid, making it more susceptible to nucleophilic attack by the alcohol. ijrcs.org Acidic catalysts can produce a narrower molecular weight distribution but may lead to the formation of more byproducts, such as dioxanes. acs.org

Heterogeneous Catalysts: To improve selectivity and ease of separation, various heterogeneous catalysts have been developed. These include layered double hydroxides, mercarbide (B1254986) catalysts, and calcium-based systems. core.ac.ukmexeo.pl Mercarbide, for instance, has been shown to be highly active for the narrow-range ethoxylation of C₇ alcohol (1-heptanol), suggesting its potential for similar control with 1-octanol (B28484). core.ac.uk These catalysts offer the potential for narrower oligomer distribution compared to conventional basic catalysts. nih.govresearchgate.net

| Catalyst Type | Examples | Mechanism | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Homogeneous Basic | KOH, NaOH, Potassium Octanoate | Formation of highly nucleophilic alkoxide. | High reaction rates, cost-effective. | Broad product distribution (polydispersity), difficult to remove from product. | wikipedia.orgfrontiersin.orgcore.ac.uk |

| Homogeneous Acidic | BF₃, SbCl₄ | Activation of ethylene oxide ring. | Narrower product distribution. | Increased byproduct formation (e.g., dioxane), corrosive. | acs.org |

| Heterogeneous | Mercarbide, Layered Double Hydroxides, Calcium-based | Surface-mediated reaction. | Narrow-range ethoxylation, easy separation, potential for reuse. | Can have lower activity, potential for deactivation. | core.ac.ukmexeo.pl |

Mechanism of Sequential Ethylene Oxide Addition

The ethoxylation of octanol proceeds via a sequential, step-wise addition of ethylene oxide units. The reaction mechanism depends on the type of catalyst used.

In base-catalyzed ethoxylation , the process begins with the formation of an octoxide anion through the reaction of 1-octanol with the basic catalyst (e.g., KOH). core.ac.uk

CH₃(CH₂)₇OH + KOH ⇌ CH₃(CH₂)₇O⁻K⁺ + H₂O

This highly nucleophilic octoxide then attacks one of the carbon atoms of the ethylene oxide ring in a classic SN2 ring-opening reaction, forming the mono-ethoxylated species.

CH₃(CH₂)₇O⁻K⁺ + C₂H₄O → CH₃(CH₂)₇OCH₂CH₂O⁻K⁺

The resulting alkoxide is now the nucleophile for the next addition step. This process repeats, with the chain growing by one ethylene glycol unit at a time, until the desired average degree of ethoxylation is reached. acs.org

In acid-catalyzed ethoxylation , the catalyst (e.g., a Lewis acid or Brønsted acid) first protonates or coordinates with the oxygen atom of the ethylene oxide ring. ijrcs.orgwikipedia.org This activation makes the ring's carbon atoms more electrophilic and susceptible to attack by the neutral hydroxyl group of the 1-octanol molecule.

C₂H₄O + H⁺ ⇌ [C₂H₄OH]⁺

CH₃(CH₂)₇OH + [C₂H₄OH]⁺ → CH₃(CH₂)₇O⁺(H)CH₂CH₂OH

A deprotonation step then regenerates the catalyst and yields the mono-ethoxylated product. This product can then act as the nucleophile for subsequent ethylene oxide additions. ijrcs.org

Control of Polydispersity in Ethoxylation Reactions

Polydispersity refers to the distribution of different chain lengths (the value of 'n' in R(OCH₂CH₂)nOH) in the final product mixture. wikipedia.org For many applications, a narrow distribution, where the product is predominantly triethylene glycol monooctyl ether, is desirable.

Conventional base-catalyzed methods often yield a broad, Poisson-like distribution. core.ac.uk This is because the reactivity of the growing ethoxylate chain can be similar to or even greater than that of the initial alcohol, leading to a mixture of unreacted alcohol, the desired product, and higher-order ethoxylates. wikipedia.org

Achieving a narrow-range ethoxylate requires specific catalytic systems. nih.govresearchgate.net Heterogeneous catalysts, such as mercarbide and certain layered double hydroxides, can provide steric hindrance or constrained reaction environments on their surfaces. core.ac.uk This can favor the reaction of ethylene oxide with the less bulky starting alcohol over the growing, bulkier ethoxylate chains, thereby narrowing the product distribution. Some modern catalyst systems, such as specific calcium-based catalysts, are also designed to produce a narrower oligomer distribution. nih.govresearchgate.net

Acid-Catalyzed Etherification Approaches

An alternative synthetic route is the direct etherification of triethylene glycol with a C₈ compound, typically 1-octanol. This method avoids the direct handling of highly reactive and toxic ethylene oxide.

Reaction Mechanisms and Conditions

This approach generally involves reacting triethylene glycol with 1-octanol in the presence of a strong acid catalyst. researchgate.net The mechanism is a dehydration reaction. The acid catalyst protonates the hydroxyl group of one of the alcohols (statistically more likely the more abundant one), which then leaves as a water molecule, forming a carbocation (less likely for primary alcohols) or facilitating an SN2 attack by the other alcohol.

For example, using a solid acid catalyst like an acid zeolite, the reaction proceeds by adsorbing the reactants onto the catalyst surface where the ether linkage is formed. researchgate.net The reaction conditions typically involve elevated temperatures to drive the dehydration, and the removal of water is crucial to shift the equilibrium towards the ether product.

Another related method is the Williamson ether synthesis. google.comlibretexts.org While not strictly an acid-catalyzed approach, it is a fundamental ether synthesis method. It would involve deprotonating triethylene glycol with a strong base (like sodium hydride) to form the corresponding alkoxide, followed by an SN2 reaction with an octyl halide (e.g., 1-bromooctane). libretexts.orglibretexts.org

HO(CH₂CH₂)₃OH + NaH → HO(CH₂CH₂)₃O⁻Na⁺ + H₂ HO(CH₂CH₂)₃O⁻Na⁺ + CH₃(CH₂)₇Br → HO(CH₂CH₂)₃O(CH₂)₇CH₃ + NaBr

Phase-transfer catalysis can be employed to facilitate this reaction between the water-soluble glycol and the organically-soluble alkyl halide. google.com

Catalyst Influence on Yield and Purity

In the acid-catalyzed etherification of glycols with alcohols, the catalyst's properties are critical for achieving high yield and purity. researchgate.net

Catalyst Type: Solid acid catalysts like zeolites (e.g., HZSM-5, H-Beta), dodecatungstophosphoric acid (DTP) supported on clays, and acidic resins (e.g., Amberlyst) are often used. researchgate.netresearchgate.net The choice of catalyst affects the conversion of the reactants and the selectivity towards the desired mono-ether product versus di-ether or other byproducts.

Structural and Chemical Properties: The catalytic activity and selectivity are correlated with the catalyst's properties. For zeolites, factors like the framework structure and hydrophobicity are crucial. researchgate.net More hydrophobic zeolites have shown higher conversion rates in the etherification of glycols with alcohols, as they favor the adsorption of the less polar alcohol and the desorption of the polar water byproduct. researchgate.net The acid strength and the number of acid sites also play a significant role. For instance, in the etherification of ethylene glycol with 1-octene, a DTP/K10 clay catalyst was found to be highly efficient, achieving high conversion and selectivity to the monoether. researchgate.net

| Catalyst | Reactants | Key Findings | Reference |

|---|---|---|---|

| HZSM-5, H-Beta, USY Zeolites | Glycerol, Ethylene Glycol, Propylene Glycol with Ethanol or 1-Octanol | Catalytic activity correlates with zeolite hydrophobicity. HZSM-5 showed good performance for monoether distribution. | researchgate.net |

| 20% DTP/K10 | Ethylene Glycol and 1-Octene | Found to be the most efficient among those tested, with 72% glycol conversion and 80% selectivity to the monoether. | researchgate.net |

| Polyperfluorosulfonic acid resin | Glycols and monohydric alcohols | Effective for producing various glycol ethers and glymes. | google.com |

| Amberlyst 36 | Ethylene Glycol and Acetic Acid (Esterification) | Demonstrated promising effect in expediting the related esterification reaction, indicating its potential as a strong acid catalyst for etherification. | researchgate.net |

Comparative Analysis of Synthesis Methods in Academic Yield and Purity

The primary route for synthesizing triethylene glycol monooctyl ether is the Williamson ether synthesis. This well-established organic reaction involves the reaction of an organohalide with a deprotonated alcohol (alkoxide). wikipedia.org In the context of producing triethylene glycol monooctyl ether, this typically involves reacting an octyl halide with triethylene glycol in the presence of a strong base.

The traditional Williamson ether synthesis, while widely used, can present challenges in achieving high purity and yield. Side reactions are common, and the complete disappearance of starting materials can be difficult to achieve. wikipedia.org Laboratory syntheses using this method generally report yields in the range of 50–95%. wikipedia.org The reaction is typically conducted at temperatures between 50 and 100 °C and may take 1 to 8 hours to complete. wikipedia.org A significant drawback of the conventional method is the need to handle potentially hazardous reagents like sodium metal or sodium hydride to form the alkoxide, and it can produce byproducts that complicate purification. google.com

To address the limitations of the traditional approach, phase-transfer catalysis (PTC) has emerged as a more efficient and safer alternative for Williamson ether syntheses. google.com PTC involves the use of a phase-transfer catalyst to facilitate the migration of a reactant from one phase into another where the reaction occurs. For the synthesis of glycol ethers, this typically involves a heterogeneous mixture of an organic phase and a concentrated aqueous hydroxide phase. google.com This technique avoids the need for anhydrous solvents and hazardous alkoxide formation reagents. The use of PTC can lead to milder reaction conditions, reduced reaction times, and improved yields. For instance, reactions that might require hours of reflux in a traditional setup can be completed much more rapidly, sometimes in as little as 10 minutes using microwave irradiation, with an associated increase in yield. wikipedia.org

A comparative overview of these methods is presented in the interactive data table below.

| Synthesis Method | Typical Reagents | Typical Conditions | Reported Yield | Purity Considerations |

| Traditional Williamson Ether Synthesis | Octyl halide, Triethylene glycol, Strong base (e.g., NaH, Na) | 50-100 °C, 1-8 hours, Anhydrous solvent (e.g., DMF, Acetonitrile) | 50-95% (Lab scale) wikipedia.org | Side reactions are common, which can lead to impurities. wikipedia.org |

| Phase-Transfer Catalysis (PTC) Williamson Ether Synthesis | Octyl halide, Triethylene glycol, Aqueous strong base (e.g., NaOH), Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt) | Milder conditions, often shorter reaction times | Near quantitative conversion possible in industrial settings wikipedia.org | Generally produces a cleaner product with fewer byproducts. google.com |

Sustainable Synthesis Pathways and Green Chemistry Principles

The application of green chemistry principles to the synthesis of triethylene glycol monooctyl ether aims to reduce the environmental impact of its production. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. gctlc.orgmsu.edu Several of the twelve principles of green chemistry are particularly relevant to improving the synthesis of this compound.

Key Green Chemistry Principles Applied to Synthesis:

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. msu.edu The use of phase-transfer catalysis, which can offer higher selectivity and yield, directly contributes to waste prevention by minimizing the formation of byproducts. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. gctlc.org While the Williamson ether synthesis itself has a reasonable atom economy, the use of protecting groups or the generation of salt byproducts can reduce it. Catalytic approaches that minimize byproducts are favored.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. gctlc.org Phase-transfer catalysts are a prime example of this principle in action, as a small amount of the catalyst can facilitate the reaction multiple times, avoiding the large quantities of reagents needed in some traditional syntheses. researchgate.net The development of reusable heterogeneous catalysts is an active area of research to further enhance sustainability.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. msu.edu Research into using bio-based sources for the components of triethylene glycol monooctyl ether is a key area for improving its sustainability profile. kit.edu For example, octanol can be derived from renewable plant sources, and ethylene oxide, the precursor to triethylene glycol, can potentially be produced from bio-ethanol.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. gctlc.org The ability of phase-transfer catalysis to utilize water as a solvent instead of organic solvents like DMF or acetonitrile (B52724) aligns with this principle. google.com

By integrating these principles, the synthesis of triethylene glycol monooctyl ether can be made more environmentally friendly and economically viable. The focus is on developing catalytic methods that utilize renewable starting materials and operate under milder, more energy-efficient conditions.

Interfacial Science and Colloidal Behavior of Triethylene Glycol Monooctyl Ether

Micellization Dynamics and Critical Micelle Concentration (CMC) Investigations

The formation of micelles by triethylene glycol monooctyl ether in an aqueous solution is a dynamic equilibrium process. The critical micelle concentration (CMC) is a key parameter that characterizes the onset of micellization. For the related compound, triethylene glycol monoheptyl ether (C7E3), density measurements have determined the CMC to be a mass fraction of 0.007 at 288.15 K and 0.0066 at 298.15 K. nih.gov

Kinetics of Surfactant Exchange between Micelles and Bulk Phase

The exchange of individual surfactant molecules, or unimers, between the micelles and the bulk solution is a fundamental aspect of micellar dynamics. This process is typically characterized by fast and slow relaxation times. aps.org The fast relaxation process involves the rapid exchange of unimers between existing micelles and the surrounding liquid, with no significant change in the total number of micelles. aps.org Ultrasonic absorption spectrometry of aqueous solutions of the similar triethylene glycol monohexyl ether has revealed a relaxation region attributed to this monomer exchange. researchgate.netgoettingen-research-online.de The slow process, on the other hand, relates to the formation of new micelles or the dissolution of existing ones. aps.org The kinetics of these exchange processes can be influenced by factors such as surfactant concentration and temperature. nih.gov Molecular dynamics simulations have shown that micelle growth is predominantly governed by unimer exchange, while dissolution can occur through both the expulsion of unimers and the fission of micelles. bohrium.com

Influence of Alkyl Chain Length and Ethylene (B1197577) Oxide Chain Length on Micellar Formation

The structure of a surfactant molecule, specifically the lengths of its hydrophobic alkyl chain and hydrophilic ethylene oxide chain, significantly impacts its micellization behavior.

Alkyl Chain Length: An increase in the length of the alkyl chain generally leads to a decrease in the CMC, meaning that micelle formation occurs at a lower concentration. nih.govresearchgate.net This is because the hydrophobic interactions, a primary driving force for micellization, become stronger with a longer hydrocarbon tail. nih.gov Studies on various surfactant series, including alkyldimethylbenzylammonium compounds and sodium diethylene glycol monoalkyl ether sulfates, have demonstrated a linear relationship between the logarithm of the CMC and the alkyl chain length. nih.govnih.gov For instance, as the alkyl chain length of sodium diethylene glycol monoalkyl ether sulfates increases, the formation of surface multilayers occurs at lower surfactant concentrations. nih.gov

Ethylene Oxide Chain Length: The length of the ethylene oxide chain also plays a crucial role. For non-ionic surfactants like oligo(ethylene glycol) monoalkyl ethers, an increase in the number of ethylene oxide units generally leads to a higher CMC. This is attributed to the increased hydrophilicity and the greater steric hindrance of the larger headgroup, which opposes the aggregation of surfactant molecules. researchgate.net The size of the coils formed by the ethylene oxide chains in the aqueous phase increases with the number of chain segments. researchgate.net

The table below illustrates the effect of alkyl chain length on the Critical Micelle Concentration (CMC) for a series of sodium alkyl sulfates.

| Surfactantunfold_more | CMC (mol/L)unfold_more |

|---|---|

| Sodium octyl sulfate | 0.13 |

| Sodium dodecyl sulfate | 0.0083 |

| Sodium tetradecyl sulfate | 0.0021 |

Thermodynamics of Micellization

The process of micelle formation is governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). inflibnet.ac.in Micellization is a spontaneous process, and therefore, the Gibbs free energy of micellization is negative. inflibnet.ac.in The thermodynamics can be influenced by factors such as temperature and the chemical structure of the surfactant. inflibnet.ac.inresearchgate.net

Phase Behavior of Aqueous and Mixed Solvent Systems

The phase behavior of triethylene glycol monooctyl ether in aqueous and mixed solvent systems is complex, often characterized by the formation of different liquid crystalline phases and the phenomenon of clouding.

Liquid-Liquid Equilibrium and Cloud Point Phenomena

Aqueous solutions of many non-ionic surfactants, including those in the triethylene glycol monoalkyl ether family, exhibit a lower critical solution temperature (LCST), often referred to as the cloud point. researchgate.net Below this temperature, the surfactant is completely miscible with water, forming a single-phase solution. As the temperature is raised to the cloud point, the solution becomes cloudy due to phase separation into two distinct liquid phases: a surfactant-rich phase and a water-rich phase. wikipedia.org This phenomenon is reversible. wikipedia.org The cloud point is a characteristic property that reflects the balance between the hydrophilic and hydrophobic interactions in the system. researchgate.net For instance, the critical demixing point for the triethylene glycol monoheptyl ether/water system has been observed at 296.46 K (23.31°C). nih.gov

The table below shows the cloud points for aqueous solutions of various ethylene glycol ethers.

| Glycol Etherunfold_more | Cloud Point (°C)unfold_more |

|---|---|

| Triethylene glycol monoheptyl ether | 23.31 |

| Penta(ethyleneglycol)monooctyl ether | ~36 |

| Penta(ethyleneglycol)monodecyl ether | ~64 |

Impact of Additives and Co-surfactants on Phase Diagrams

The phase behavior of triethylene glycol monooctyl ether solutions can be significantly altered by the addition of other substances, such as electrolytes, co-surfactants, and polymers.

Additives: The addition of electrolytes can affect the cloud point of non-ionic surfactant solutions. Generally, salts that "salt-out" the surfactant will lower the cloud point, while those that "salt-in" will increase it. The effect of electrolytes on the aggregation number of nonylphenol polyoxyethylene ether micelles has been observed, with the increase being proportional to the electrolyte concentration. researchgate.net

Microemulsion Formation and Stability

The formation of microemulsions is a key characteristic of surfactant systems, including those involving triethylene glycol ethers. These thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant are crucial in numerous industrial processes. The stability and type of microemulsion (oil-in-water or water-in-oil) are influenced by factors such as the surfactant's structure, temperature, and the presence of other components like salts or co-surfactants.

While specific research detailing the microemulsion formation and stability exclusively with triethylene glycol monooctyl ether is not extensively available in the provided search results, the general principles of ethylene glycol ether surfactants can be applied. The balance between the hydrophilic (ethylene glycol chain) and hydrophobic (octyl group) parts of the molecule is critical in determining its effectiveness in forming stable microemulsions.

Adsorbed Film Characteristics and Surface Tension Studies

The adsorption of triethylene glycol monooctyl ether at interfaces, such as the air-water or oil-water interface, leads to the formation of a thin film that alters the interfacial properties. A primary consequence of this adsorption is the reduction of surface tension.

Studies on similar ethylene glycol ethers demonstrate their effectiveness in reducing surface tension. For instance, aqueous solutions of various lauryl ether ethoxylates have been shown to lower the surface tension at 298.15 K. researchgate.net The efficiency of surface tension reduction is dependent on the concentration of the surfactant up to its critical micelle concentration (CMC), beyond which the surface tension remains relatively constant.

The table below illustrates the surface tension of aqueous solutions of triethylene glycol, a related compound, at different concentrations. While not specific to the monooctyl ether, it provides an indication of the effect of the ethylene glycol chain on surface tension.

Table 1: Surface Tensions of Aqueous Triethylene Glycol Solutions at 25°C (77°F) ladco.com.ar

| Concentration of Triethylene Glycol (% by weight) | Surface Tension (dynes/cm) |

|---|---|

| 0 | 72.0 |

| 10 | 68.0 |

| 25 | 63.0 |

| 50 | 57.0 |

| 75 | 51.0 |

The characteristics of the adsorbed film, such as its density and thickness, are crucial for its function in various applications. The Marangoni effect, which describes the transfer of mass along an interface due to a surface tension gradient, is a significant phenomenon in systems containing these surfactants. researchgate.net This effect can influence the stability of foams and films. researchgate.net

Solubilization Mechanisms of Hydrophobic Substances

A key function of surfactants like triethylene glycol monooctyl ether is their ability to solubilize hydrophobic substances (e.g., oils and greases) in aqueous solutions. This process occurs through the formation of micelles, which are aggregates of surfactant molecules. The hydrophobic octyl tails of the surfactant molecules form the core of the micelle, creating a microenvironment that can encapsulate the hydrophobic substance, while the hydrophilic triethylene glycol heads form the outer shell, allowing the micelle to be dispersed in water.

Triethylene glycol monooctyl ether has been identified as a useful agent for solubilizing membrane proteins, which are notoriously difficult to dissolve in aqueous solutions due to their hydrophobic nature. scbt.commedchemexpress.com This highlights its effectiveness in creating a suitable environment for hydrophobic molecules.

In the context of detergency, the solubilization of oily soils is a primary mechanism. The surfactant lowers the interfacial tension between the oil and water, facilitating the removal of the oil from a surface. The oil is then emulsified and carried away in the wash water.

In more complex systems, such as those encountered in industrial cleaning or natural gas purification, the interaction of triethylene glycol ethers with other components is critical. For example, in natural gas dehydration, triethylene glycol (TEG) is used to absorb water. google.com However, it can also absorb hydrocarbons like benzene, toluene, and xylene (BTEX). google.com The addition of certain glycol ethers can act as solubility suppressants for these hydrocarbons in TEG. google.com

The foaming behavior of triethylene glycol in such systems is also a significant factor. While pure TEG has a certain surface tension, the presence of impurities and degradation products can significantly affect its foaming properties. mdpi.com The formation of stable foams can be detrimental in industrial processes. The mechanisms by which various substances influence the foaming of TEG solutions involve alterations in surface tension and the elasticity of the liquid film. mdpi.com

Interactions with Other Surfactant Classes (Ionic and Nonionic Mixtures)

The performance of triethylene glycol monooctyl ether can be enhanced or modified by mixing it with other types of surfactants, both ionic and nonionic. These mixtures can exhibit synergistic effects, leading to properties that are superior to those of the individual components.

For instance, studies on mixtures of nonionic surfactants like pentaethylene glycol monooctyl ether (C8E5) and anionic surfactants have shown complex behaviors in micelle formation and surface tension reduction. researchgate.net The interaction between the different surfactant headgroups (e.g., the nonionic ethylene glycol chain and the charged headgroup of an ionic surfactant) can lead to the formation of mixed micelles with unique properties.

Environmental Fate, Transport, and Ecotoxicology

Biodegradation Pathways and Rates in Various Environmental Compartments

The environmental persistence and ultimate fate of Triethylene glycol monooctyl ether are largely determined by its biodegradability. While specific studies on Triethylene glycol monooctyl ether are limited, information on related glycol ethers, such as Triethylene glycol (TEG), provides insights into its likely environmental behavior. Glycol ethers are generally known to be biodegradable, although the rate and pathway can be influenced by the structure of the molecule, particularly the length of the alkyl chain. For instance, TEG is known to be readily biodegradable. amipetro.comepa.gov However, the presence of a longer alkyl chain, such as the octyl group in Triethylene glycol monooctyl ether, may result in a slower rate of degradation compared to shorter-chain glycol ethers.

The degradation of glycol ethers can occur under both aerobic and anaerobic conditions. Aerobic biodegradation is generally the more rapid and complete process. Studies on TEG have demonstrated its successful aerobic biodegradation in laboratory bioreactors. epa.gov The proposed aerobic degradation pathway for simple glycols like TEG involves the TCA (Krebs) cycle, leading to the formation of acetate and ethanol. epa.gov

Anaerobic degradation of TEG has also been observed, although the rates can be slower than under aerobic conditions. epa.gov For many organic compounds, anaerobic degradation proceeds through a series of steps involving hydrolysis, acidogenesis, acetogenesis, and methanogenesis, ultimately leading to the formation of methane and carbon dioxide.

For Triethylene glycol monooctyl ether, it is anticipated that the primary points of microbial attack would be the terminal alcohol group and the ether linkages. Under aerobic conditions, oxidation of the terminal alcohol group to a carboxylic acid is a likely initial step. This could be followed by cleavage of the ether bonds.

Specific metabolites for the biodegradation of Triethylene glycol monooctyl ether have not been extensively documented. However, based on the degradation of other glycol ethers, several potential breakdown products can be predicted.

Oxidative degradation of TEG has been shown to produce smaller glycols such as diethylene glycol (DEG) and monoethylene glycol (MEG), as well as organic acids like formic acid and acetic acid. epa.govscbt.com Formaldehyde and acetaldehyde have also been identified as degradation products. epa.govscbt.com Therefore, it is plausible that the biodegradation of Triethylene glycol monooctyl ether could yield octanol (B41247), TEG, and subsequently the aforementioned smaller glycols and organic acids.

One study on the bacterial degradation of ethylene (B1197577) glycol and diethylene glycol monoethyl ethers identified ethoxyacetic acid and ethoxyglycoxyacetic acid as metabolic products. epa.gov This suggests that a similar pathway involving the oxidation of the ether-linked alkyl chain could occur for Triethylene glycol monooctyl ether, leading to the formation of corresponding alkoxy carboxylic acids.

The rate and extent of biodegradation of Triethylene glycol monooctyl ether in the environment are influenced by several factors:

Temperature: Microbial activity is generally temperature-dependent, with optimal degradation rates occurring within a specific temperature range. The oxidative degradation of TEG has been shown to change with temperature. epa.gov

pH: The pH of the soil or water can affect the activity of biodegrading microorganisms. Most microbial degradation processes are optimal near neutral pH.

Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and metabolism. Studies on the aerobic biodegradation of TEG have shown that phosphate limitation can significantly reduce the degradation rate, which can be increased by an order of magnitude after the addition of phosphate. epa.gov

Oxygen Concentration: The presence of oxygen is a critical factor for aerobic degradation. The oxidative degradation mechanism of TEG can change with oxygen concentration. epa.gov

Presence of Other Substances: Impurities such as water-soluble inorganic salts, solid particulates, and chemical additives can influence the properties and degradation of TEG. ecetoc.org

Aquatic Ecotoxicity Studies and Risk Assessment

The potential for a chemical to cause adverse effects in aquatic ecosystems is a key component of its environmental risk assessment. For Triethylene glycol monooctyl ether, a comprehensive evaluation of its aquatic ecotoxicity is necessary to understand its potential impact on aquatic life.

TEG is considered to be essentially nontoxic to aquatic organisms. nih.gov Acute toxicity studies (LC50) on various fish and aquatic invertebrates have shown low toxicity. nih.gov Similarly, chronic exposure studies have demonstrated a low order of chronic aquatic toxicity for TEG. nih.gov

The following table summarizes the available aquatic toxicity data for Triethylene glycol (TEG):

| Species | Endpoint | Concentration (mg/L) | Exposure Duration |

| Fish | |||

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | >17,800 | 96 hours |

| Aquatic Invertebrates | |||

| Daphnia magna (Water Flea) | LC50 | >20,000 | 48 hours |

| NOEC (reproduction) | 8,590 | - | |

| Algae | |||

| Selenastrum capricornutum (Green Algae) | LOEC | 1,923.4 | 96 hours |

Source: nih.govresearchgate.net LC50: Lethal Concentration for 50% of the test population. NOEC: No Observed Effect Concentration. LOEC: Lowest Observed Effect Concentration.

It is important to note that the introduction of a long alkyl chain, such as the octyl group, can sometimes increase the toxicity of a substance to aquatic organisms due to increased lipophilicity and potential for membrane disruption. Therefore, while TEG has low aquatic toxicity, further studies on Triethylene glycol monooctyl ether are needed to definitively characterize its ecotoxicological profile. Some sources indicate that Triethylene glycol monoethyl ether is harmful to aquatic organisms. scbt.com

Environmental risk assessment is a systematic process used to evaluate the potential for adverse ecological effects from exposure to a chemical. For emerging contaminants like Triethylene glycol monooctyl ether, where data may be limited, a tiered approach to risk assessment is often employed.

This framework typically involves:

Hazard Identification: Determining the potential adverse effects of the substance on aquatic organisms. This involves a review of available ecotoxicity data.

Exposure Assessment: Estimating the concentrations of the substance in various environmental compartments (e.g., water, sediment). This involves modeling or measuring environmental concentrations.

Dose-Response Assessment: Characterizing the relationship between the dose of the substance and the incidence of adverse effects in exposed populations.

Risk Characterization: Integrating the hazard and exposure assessments to estimate the probability of adverse effects occurring in the environment. This often involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC).

The U.S. Environmental Protection Agency (EPA), for example, conducted a reregistration eligibility decision for Triethylene glycol and concluded that there were no risk concerns for non-target organisms. epa.gov This was based on a review of open literature data on its environmental fate and toxicity. epa.gov For substances with limited data, such as Triethylene glycol monooctyl ether, structure-activity relationship (SAR) models and data from analogous compounds are often used in the initial stages of risk assessment. However, due to the lack of sufficient data and evidence for toxicological similarities with other glycol ethers, a quantitative risk assessment for some related compounds has not been recommended. epa.govepa.gov

Terrestrial Fate and Soil Mobility

Volatilization from soil surfaces is not anticipated to be a significant fate process for this compound. This is due to its low vapor pressure and a low estimated Henry's Law constant, similar to other glycol ethers. Biodegradation is expected to be a relevant process in soil, based on aqueous studies of related compounds which show degradation can occur over days to weeks.

Table 1: Estimated Soil Mobility for Triethylene Glycol Ether Analogs

| Compound | Estimated Koc | Expected Soil Mobility |

| Triethylene glycol monomethyl ether | 10 | Very High |

| Triethylene glycol monoethyl ether | 10 | Very High |

Atmospheric Degradation Pathways

The primary degradation pathway for Triethylene glycol monooctyl ether in the atmosphere is expected to be its reaction with photochemically-produced hydroxyl radicals (•OH). Glycol ethers, when they enter the atmosphere, undergo photodegradation. For high boiling point glycol ethers, the estimated atmospheric half-life for this reaction is short, ranging from approximately 2.4 to 9.6 hours.

The degradation is initiated by the abstraction of a hydrogen atom by a hydroxyl radical. Studies on similar glycol ethers indicate that the most likely sites for this reaction are the hydrogen atoms on the methylene (B1212753) (CH2) groups located adjacent to the ether linkages. This initial reaction leads to the formation of unstable radical intermediates that subsequently participate in further reactions, breaking down the original molecule. Direct photodegradation is not expected to be a significant removal process.

Bioaccumulation and Bioconcentration Potential

The potential for Triethylene glycol monooctyl ether to bioaccumulate in aquatic organisms is inferred from its octanol-water partition coefficient (Kow), often expressed as log Kow. A higher log Kow value indicates a greater potential for a substance to partition into fatty tissues and thus bioaccumulate.

Data for shorter-chain triethylene glycol ethers show a low potential for bioconcentration. For instance, the methyl, ethyl, and butyl ethers have low log Kow values and estimated bioconcentration factors (BCF) of approximately 3, which suggests that their potential to accumulate in aquatic organisms is low nih.govnih.govnih.gov. However, there is a clear trend of increasing lipophilicity (and log Kow) with increasing alkyl chain length. The experimentally determined log Kow for Triethylene glycol monobutyl ether is 0.51, which is significantly higher than the estimated negative values for the methyl and ethyl ethers carlroth.com.

Given this trend, Triethylene glycol monooctyl ether, with its longer C8 alkyl chain, will have a considerably higher log Kow value than its shorter-chain counterparts, indicating an increased potential for bioaccumulation. While a specific BCF for the monooctyl ether is not available, its bioaccumulation potential is likely greater than that of the other analogs, though it may still be categorized as low to moderate.

Table 2: Bioaccumulation Data for Triethylene Glycol Ether Analogs

| Compound | Log Kow (Octanol-Water Partition Coefficient) | Estimated BCF | Bioaccumulation Potential |

| Triethylene glycol monomethyl ether | -1.46 (Estimated) nih.gov | 3 nih.gov | Low |

| Triethylene glycol monoethyl ether | -0.96 (Estimated) nih.gov | 3 nih.gov | Low |

| Triethylene glycol monobutyl ether | 0.51 (Experimental) carlroth.com | 3 (From estimated Kow of 0.02) nih.gov | Low |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for the separation of triethylene glycol monooctyl ether from other components in a mixture. The choice of chromatographic technique and detector is crucial for achieving the desired resolution and sensitivity.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like glycol ethers. mdpi.com Capillary GC, in particular, is considered a highly effective method for analyzing glycol ethers present in various products. chromforum.org

When coupled with a Flame Ionization Detector (FID), GC provides robust quantification. However, for more definitive identification, coupling GC with a Mass Spectrometer (MS) is the preferred approach. chromforum.org GC-MS allows for the separation of components based on their retention times and provides mass spectra that act as a chemical fingerprint for identification. gcms.cz Chromatographic conditions can be optimized for rapid analysis of a wide array of glycol ethers. gcms.czrestek.com For instance, a cyano-based thin-film column can offer improved resolution and faster run times compared to traditional columns. gcms.czrestek.com

The electron ionization (EI) process in GC-MS readily fragments glycol units, often resulting in characteristic low-mass ions. gcms.czrestek.com A high scan speed is often employed to ensure sufficient data points are collected across the narrow chromatographic peaks. gcms.czrestek.com

Example of GC-MS application:

A study on the determination of six ethylene (B1197577) glycol ethers in cleaning products utilized GC-MS for analysis. The analytes were extracted with acetonitrile (B52724), and the extract was cleaned up using a QuEChERS method before injection into the GC-MS system. researchgate.net

For less volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is a suitable alternative to GC. mdpi.com While some glycol ethers lack a strong chromophore for UV detection, derivatization can be employed to enhance their detection. However, direct analysis without derivatization is often preferred to avoid lengthy and potentially error-prone sample preparation steps. mdpi.com

The coupling of HPLC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of glycol ethers and their metabolites in various matrices, including biological fluids. epa.govnih.govnih.gov This technique is particularly valuable for pharmacokinetic studies. nih.gov

Example of HPLC-MS/MS application:

A rapid and sensitive LC-MS/MS method was developed for the determination of octaethylene glycol monodecyl ether in rat plasma. The method utilized a reversed-phase C18 column and multiple reaction monitoring (MRM) for detection, achieving high specificity and accuracy. nih.gov

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of triethylene glycol monooctyl ether. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of compounds. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. chemicalbook.comru.nl

¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

¹³C NMR: Provides information on the different types of carbon atoms in the molecule.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish the connectivity between protons and carbons, further confirming the structure.

Research Finding:

Solid-state NMR has been used to characterize triethylene glycol grafted polyisocyanopeptides. ¹³C CPMAS spectra and 2D ¹H-¹³C HETCOR experiments were employed to assign the chemical shifts of the carbon and proton nuclei in the triethylene glycol side chains. ru.nl

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of triethylene glycol monooctyl ether and its metabolites. nih.govnih.gov When coupled with a separation technique like GC or LC, it becomes a powerful tool for identification and quantification. nih.govnih.gov

High-resolution mass spectrometry, such as that performed on a Q-Exactive Orbitrap-MS, allows for highly accurate mass measurements, which aids in the confident identification of unknown metabolites. Tandem MS (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. epa.govnih.gov This is particularly useful for distinguishing between isomers and identifying metabolites where the parent compound has been modified.

Predicted LC-MS/MS Data for a related compound, Triethylene Glycol Monobutyl Ether:

Predicted LC-MS/MS spectra at different collision energies can be generated to aid in the identification of the compound in experimental samples. hmdb.ca

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.comchemicalbook.comscispace.comresearchgate.net The IR spectrum of triethylene glycol monooctyl ether will show characteristic absorption bands for the hydroxyl (-OH) group, the ether (C-O-C) linkages, and the alkyl (C-H) chains. scispace.comnist.gov

FT-IR spectroscopy has been successfully used for the identification and determination of diethylene glycol in glycerin-based products, demonstrating its utility in quantifying glycol contaminants. researchgate.net

Characteristic IR Bands for a related compound, Triethylene Glycol:

The IR spectrum of triethylene glycol shows characteristic peaks that can be used for its identification. nist.gov Studies on ethylene glycol and its oligomers have investigated the influence of hydrogen bonding and conformation on their IR spectra. scispace.com

Ultrasonic Spectrometry and Relaxation Methods for Micellar Kinetics

Ultrasonic spectrometry is a powerful tool for investigating the dynamic processes of micelle formation and dissolution. Micellar systems are in a constant state of dynamic equilibrium, where surfactant monomers are continuously exchanged between the bulk solution and the aggregated micellar structures. This process involves at least two distinct relaxation steps: a fast relaxation time (τ1) associated with the rapid exchange of monomers with a micelle, and a slow relaxation time (τ2) related to the complete formation or disintegration of a micelle. nih.gov

Broadband ultrasonic spectra of aqueous solutions of triethylene glycol monoalkyl ethers, such as the closely related triethylene glycol monoheptyl ether (C7E3), reveal distinct relaxation phenomena. nih.gov These spectra typically show a noncritical relaxation term that reflects the monomer exchange between existing micelles and the surrounding aqueous phase. nih.gov Additionally, a critical term arises from fluctuations in concentration, particularly near the critical demixing point. nih.gov

The kinetics of this monomer exchange can be modeled using theories like the Teubner-Kahlweit-Aniansson-Wall model, which is applicable to systems with a Gaussian distribution of micelle sizes. nih.gov For many non-ionic surfactants, including polyoxyethylene alkyl ethers, the slow relaxation times (τ2), which are a measure of micellar stability, can be quite long, ranging from seconds to minutes. nih.gov This is significantly longer than for ionic surfactants, a difference attributed to the lack of ionic repulsion between the head groups in non-ionic micelles. nih.gov

The study of these relaxation processes is not purely academic; the rate at which micelles can break down to supply monomers is a critical, often rate-limiting, step in technological processes that involve a rapid increase in interfacial area, such as foaming, wetting, and emulsification. nih.gov

Table 1: Relaxation Processes in Non-ionic Surfactant Micellar Solutions

| Relaxation Process | Description | Typical Timescale for Non-ionics | Associated Phenomenon |

|---|---|---|---|

| Fast Relaxation (τ1) | Exchange of a single surfactant monomer between a micelle and the bulk solution. | Nanoseconds (ns) to microseconds (µs) | Monomer insertion/expulsion |

| Slow Relaxation (τ2) | Complete breakdown or formation of a micelle. | Seconds to Minutes | Micellar stability, rate-limiting step in dynamic surface tension |

Rayleigh Light Scattering (RLS) for Phase Transformation Studies

Rayleigh Light Scattering (RLS) is a fundamental technique used to study the size, shape, and interactions of particles in solution, making it well-suited for investigating the phase transformations of triethylene glycol monooctyl ether solutions. As the concentration or temperature of the solution changes, C8E3 can transition from a clear, single-phase solution of monomers and micelles to a two-phase system, a phenomenon known as clouding.

This phase separation occurs at the lower critical solution temperature (LCST). Near this critical point, large-scale concentration fluctuations occur, which cause a significant increase in the intensity of scattered light. RLS measures this scattered intensity to precisely determine the phase separation boundary.

In studies of similar compounds like triethylene glycol monoheptyl ether (C7E3), the critical demixing point has been determined using related principles. nih.gov By analyzing the singular and background parts of shear viscosity and mutual diffusion coefficient data, the relaxation rate (Γ) of these order parameter fluctuations can be derived. nih.gov This relaxation rate is a key parameter in the theory of dynamic light scattering and describes how quickly the system returns to equilibrium after a thermal fluctuation. The data often follows a power law with a universal critical exponent, providing deep insights into the physics of critical phenomena. nih.gov

Fluorescence Spectroscopic Techniques for Interfacial Studies

Fluorescence spectroscopy offers high sensitivity for probing the microenvironments of surfactant systems, such as the interfaces of micelles. This technique often involves the use of fluorescent probes, molecules that change their fluorescence properties (e.g., intensity, emission wavelength, lifetime) depending on the polarity of their surroundings.

When a hydrophobic fluorescent probe is introduced into a solution of triethylene glycol monooctyl ether, it will preferentially partition into the nonpolar core of the micelles. The change in its fluorescence signal as a function of surfactant concentration can be used to determine the critical micelle concentration (CMC), the point at which micelles begin to form.

Furthermore, fluorescence quenching studies can provide information about the size and aggregation number of the micelles. In these experiments, a quencher molecule is added to the solution, which can deactivate the fluorescence of the probe upon collision. The efficiency of this quenching process is different for probes located within a micelle compared to those in the bulk solution, allowing for the calculation of micellar parameters. While direct studies on C8E3 are specific, the general techniques are widely applied. For instance, studies on ethylene glycol have identified its fluorescence spectra, which can be foundational for understanding the behavior of its derivatives. researchgate.net Additionally, advanced methods such as using graphene oxide-based fluorescent sensors for surfactants have been developed. acs.org For degradation studies of similar surfactants, high-performance liquid chromatography (HPLC) coupled with fluorimetric detection (HPLC-FD) after derivatization has been employed to measure concentration profiles. researchgate.net

Calorimetric Methods for Phase Behavior and Aggregation Studies

Calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), are essential for studying the thermodynamics of phase behavior and aggregation in solutions of triethylene glycol monooctyl ether. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.

This method is highly effective for precisely determining the phase separation line, or cloud point curve, in surfactant-water systems. researchgate.net By scanning a solution of a specific concentration across a temperature range, a distinct thermal event (an endothermic or exothermic peak) is observed at the temperature where the solution transitions from a single phase to a two-phase system. researchgate.net Repeating this process for various concentrations allows for the full phase diagram to be mapped.

Beyond phase separation, calorimetry provides data on heat capacity. researchgate.net The specific heat capacities of triethylene glycol monoalkyl ether aqueous solutions have been measured to calculate apparent and partial molar heat capacities. researchgate.net Analyzing these thermodynamic quantities provides insight into the aggregation processes occurring in the solution and the influence of temperature on the structure and stability of the micelles. researchgate.net

Table 2: Application of DSC in C8E3 Solution Analysis

| Measured Parameter | Information Gained | Relevance |

|---|---|---|

| Onset Temperature of Thermal Event | Lower Critical Solution Temperature (LCST) / Cloud Point | Defines the boundary of the single-phase region in the phase diagram. researchgate.net |

| Peak Area of Thermal Event | Enthalpy of Phase Separation | Quantifies the energy change associated with the phase transition. |

| Specific Heat Capacity (cp) | Apparent and Partial Molar Heat Capacities | Provides information on surfactant aggregation and solute-solvent interactions. researchgate.net |

Development of Novel Analytical Tools for Degradation Monitoring

Monitoring the degradation of triethylene glycol and its ethers is critical for industrial applications where these compounds are subjected to thermal and oxidative stress. The degradation process can lead to the formation of acidic byproducts and smaller glycols, which can impact system performance and cause corrosion. ntnu.no

Novel analytical methods have been developed for the precise quantification of the parent compound and its degradation products. A common approach involves gas chromatography coupled with a flame ionization detector (GC-FID) for the quantification of glycols. ntnu.no For acidic degradation compounds, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) is an effective technique. ntnu.no The validity of these methods is often confirmed by using a second, independent analytical method, such as quantitative Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for glycols. ntnu.no

For trace-level analysis in environmental samples, more sensitive techniques are required. A liquid chromatography/tandem mass spectrometry (LC/MS/MS) method has been verified for the quantification of triethylene glycol and other related compounds in aqueous samples. epa.gov This method offers high selectivity and low detection limits, making it suitable for monitoring environmental contamination. epa.gov In biodegradation studies of similar surfactants, HPLC combined with electrospray mass spectrometry (HPLC-MS) has been used for the identification and analysis of metabolites formed during the breakdown process. researchgate.net These advanced analytical tools are essential for understanding the environmental fate and ensuring the safe use of triethylene glycol monooctyl ether.

Table 3: Analytical Techniques for Glycol Degradation Monitoring

| Technique | Analyte Type | Purpose | Reference |

|---|---|---|---|

| GC-FID | Glycols (e.g., TEG, DEG) | Quantification of remaining glycol and smaller glycol byproducts. | ntnu.no |

| HPLC-UV | Acidic Compounds (e.g., formic acid) | Quantification of acidic degradation products. | ntnu.no |

| LC/MS/MS | Glycols and Glycol Ethers | Sensitive quantification in aqueous and environmental samples. | epa.gov |

| HPLC-MS | Surfactants and Metabolites | Identification and analysis of degradation byproducts. | researchgate.net |

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations for Surfactant Aggregation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of surfactants, MD simulations can model the process of self-assembly into micelles and other aggregates in a solvent, typically water. These simulations can reveal details about the structure, dynamics, and thermodynamics of surfactant aggregation that are often difficult to obtain through experimental techniques alone.

From these simulations, various properties of the resulting micelles can be determined, such as their size, shape, aggregation number (the number of surfactant molecules in a micelle), and the distribution of the hydrophilic and hydrophobic parts of the surfactant molecules within the aggregate. researchgate.net For instance, simulations on other nonionic surfactants have shown that the length of the ethoxy chain and the alkyl chain can significantly influence the shape and size of the micelles. researchgate.net

A related computational study using Monte Carlo simulations, another molecular simulation technique, has investigated the adsorption of Triethylene glycol monooctyl ether at the free water surface. nih.gov This study provides valuable data on the behavior of C8E3 at an interface, which is a precursor to micelle formation.

| Parameter | Value | Reference |

| Critical Micellar Concentration (CMC) | 7.48 mM | nih.gov |

| Surface Excess Concentration (Γ) | 4.03 µmol/m² | nih.gov |

| Average Area per Molecule | 41 Ų | nih.gov |

Table 1: Experimentally determined and simulation-supported surface properties of Triethylene glycol monooctyl ether at the air-water interface.

The simulations revealed that at the water surface, C8E3 molecules prefer to lie parallel to the interface in elongated conformations, with the octyl tails pointing towards the vapor phase as the surface concentration increases. nih.gov This orientation maximizes the contact of the hydrophilic triethoxy headgroups with water while minimizing the exposure of the hydrophobic octyl tails to the aqueous environment. nih.gov The study also noted that while the number of hydrogen bonds between the surfactant and water increases with surface density, the strength of these individual bonds weakens. nih.gov

Structure-Activity Relationship (SAR) Analysis and Predictive Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or properties of a chemical compound based on its molecular structure. These models are widely used in toxicology and environmental science to estimate the potential impact of chemicals.

For surfactants like Triethylene glycol monooctyl ether, SAR and QSAR models can be developed to predict various properties, including their toxicity to aquatic organisms, biodegradability, and physicochemical properties like the critical micelle concentration (CMC). The models are built by establishing a mathematical relationship between the structural features (descriptors) of a series of compounds and their measured activity or property.

While specific SAR or QSAR models exclusively for Triethylene glycol monooctyl ether were not identified in the provided search results, the principles can be illustrated with studies on related compounds. For instance, QSAR equations have been developed for mixed surfactant systems to predict their acute aquatic toxicity. researchgate.net These models often use the logarithm of the octanol-water partition coefficient (log P) as a key descriptor, which is a measure of a substance's hydrophobicity. researchgate.net

For the broader class of alkyl ethoxylate surfactants, to which Triethylene glycol monooctyl ether belongs, predictive models like dissipative particle dynamics (DPD) have been used to simulate their phase behavior. nih.govfigshare.comnih.govresearchgate.net These models can predict the type of structures (e.g., micelles, hexagonal phases, lamellar phases) that these surfactants will form at different concentrations in water. nih.govfigshare.comnih.govresearchgate.net Such models are parameterized based on the molecular structure of the surfactant, including the length of the alkyl chain (n) and the number of ethylene (B1197577) oxide units (m) in the CnEm notation.

The development of such predictive models is crucial for assessing the environmental fate and potential risks of surfactants, as well as for designing new surfactants with desired properties and improved environmental profiles.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules and to elucidate the mechanisms of chemical reactions. These calculations can provide detailed information about the transition states, activation energies, and reaction pathways involved in chemical transformations.

For Triethylene glycol monooctyl ether, quantum chemical calculations can be employed to investigate various reaction mechanisms, such as its atmospheric oxidation or its behavior in specific chemical processes. While specific quantum chemical studies on the reaction mechanisms of Triethylene glycol monooctyl ether are not detailed in the provided search results, research on similar glycol ethers can provide insight into the types of reactions that can be modeled.

For example, studies on the gas-phase photo-oxidation of 2-ethoxyethanol (B86334), a related glycol ether, have used computational techniques to analyze its reaction pathways. acs.org These studies have identified that the reaction is initiated by the hydroxyl radical (•OH) and can proceed through both bimolecular reactions and autoxidation pathways involving intramolecular H-shifts. acs.org Such calculations can estimate the rate coefficients and branching ratios for different reaction pathways, which is important for understanding the atmospheric fate of these compounds. acs.orgresearchgate.netnih.gov

Similarly, quantum chemical calculations at the Density Functional Theory (DFT) level have been used to propose mechanisms for the nucleophilic addition of ethylene glycol to other molecules. researchgate.net These calculations can map out the entire reaction coordinate, identifying intermediate structures and the energies of transition states. researchgate.net

In the context of Triethylene glycol monooctyl ether, such calculations could be used to study its degradation pathways in the environment, its reactivity with other chemical species, or the specific interactions that govern its performance in various applications. These theoretical investigations provide a molecular-level understanding that is essential for the design and development of new and improved surfactant technologies.

Regulatory Science and Risk Assessment Frameworks

Hazard Assessment and Risk Characterization Methodologies

The hazard assessment and risk characterization of triethylene glycol monooctyl ether, and glycol ethers in general, involve a multi-step process to identify potential adverse effects and determine the likelihood of harm under specific exposure scenarios.

Hazard Identification

The initial step involves identifying potential health hazards through a review of available toxicological data. For glycol ethers, this includes assessing a range of potential effects. While specific data for triethylene glycol monooctyl ether is not always available, assessments often rely on read-across approaches from other glycol ethers. canada.ca Key hazards considered include:

Acute Toxicity: Glycol ethers generally exhibit low acute toxicity via oral, dermal, and inhalation routes. researchgate.netnih.gov

Irritation: Some glycol ethers can cause skin and eye irritation. scbt.comapolloscientific.co.uk For instance, triethylene glycol monobutyl ether is classified as causing serious eye damage. carlroth.com

Systemic Effects: Studies on related compounds like diethylene glycol ethyl ether (DEGEE), diethylene glycol propyl ether (DGPE), and diethylene glycol butyl ether (DGBE) have shown potential for kidney and liver damage, as well as changes in the blood. scbt.com

Reproductive and Developmental Toxicity: Certain glycol ethers, particularly those derived from methanol (B129727) and ethanol, are known to cause reproductive and developmental toxicity due to their metabolism to alkoxyacetic acids. researchgate.net However, studies on triethylene glycol and its derivatives have not consistently shown significant reproductive toxicity, although some developmental effects at high doses have been observed. nih.gov

Genotoxicity and Carcinogenicity: Most glycol ethers have not shown significant genotoxic or carcinogenic potential in available studies. nih.govecetoc.org

Dose-Response Assessment

This step establishes the relationship between the dose of the substance and the incidence and severity of an adverse effect. For non-carcinogenic effects, this often involves determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) from animal studies. For carcinogenic risk, a cancer slope factor may be derived.

Exposure Assessment

Exposure assessment aims to quantify the extent of human exposure to a chemical. For triethylene glycol monooctyl ether, this would involve considering various routes of exposure, primarily in occupational settings. researchgate.net Methodologies include:

Inhalation Exposure: Monitoring airborne concentrations of the substance in the workplace. nih.gov

Dermal Exposure: Assessing skin contact with the substance, which is a significant route of exposure for glycol ethers. ecetoc.org

Risk Characterization

The final step integrates the information from hazard identification, dose-response assessment, and exposure assessment to estimate the risk to human health. This is often expressed as a Margin of Exposure (MOE), which compares the NOAEL to the estimated human exposure level. A sufficiently large MOE provides confidence that the risk is adequately controlled.

Development of Testing Guidelines and Requirements (e.g., TSCA Section 4)

The Toxic Substances Control Act (TSCA), administered by the U.S. Environmental Protection Agency (EPA), provides the authority to require testing of chemical substances to evaluate their potential risks.

Under TSCA Section 4 , the EPA can issue test rules or orders requiring manufacturers, importers, and processors of a chemical substance to conduct and submit data from toxicological and other tests. ecfr.gov These requirements are triggered when a chemical may present an unreasonable risk to health or the environment, or when there is substantial production and exposure with insufficient data to make a reasoned evaluation. epa.gov

While there is no specific TSCA Section 4 test rule exclusively for triethylene glycol monooctyl ether, the EPA has issued such rules for other glycol ethers, such as triethylene glycol monomethyl ether (TGME) and diethylene glycol butyl ether (DGBE). epa.govepa.gov These rules often require testing for health effects like developmental neurotoxicity. epa.govepa.gov The EPA can use a read-across approach, where data from a tested chemical (like TGME) can be used to assess the risk of a similar, untested chemical. epa.gov

Additionally, the EPA has utilized its authority under TSCA to issue Significant New Use Rules (SNURs) for a group of seven ethylene (B1197577) glycol ethers. federalregister.gov A SNUR requires anyone who intends to manufacture, import, or process a chemical for a "significant new use" to notify the EPA at least 90 days in advance. federalregister.gov This allows the EPA to evaluate the intended new use and, if necessary, take action to protect against potential unreasonable risks.

Data Gaps and Future Research Needs in Regulatory Toxicology

Despite the existing body of knowledge on glycol ethers, specific data gaps for triethylene glycol monooctyl ether and the broader class of higher-chain glycol ethers remain. Identifying these gaps is crucial for refining risk assessments and ensuring adequate protection.

Identified Data Gaps:

Specific Toxicological Data: There is a general lack of comprehensive toxicological data specifically for triethylene glycol monooctyl ether. Much of the current understanding is based on read-across from other glycol ethers, which may not fully capture the unique properties of the octyl ether.

Dermal Absorption: While it is known that glycol ethers can penetrate the skin, specific data on the rate and extent of dermal absorption of triethylene glycol monooctyl ether is limited. ecetoc.org This is a critical data gap, as dermal contact is a primary route of occupational exposure. researchgate.net

Long-Term Exposure Effects: While some long-term studies exist for other glycol ethers, specific data on the chronic effects of triethylene glycol monooctyl ether are not readily available.